molecular formula C34H46O3S3 B14310379 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol CAS No. 110326-50-6

4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol

Cat. No.: B14310379
CAS No.: 110326-50-6
M. Wt: 598.9 g/mol
InChI Key: NMJZYIPZBDECNO-UHFFFAOYSA-N
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Description

4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple tert-butyl groups and hydroxyl functionalities, which contribute to its stability and reactivity. It is commonly used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol typically involves the reaction of 5-tert-butyl-4-hydroxy-2-methylphenyl sulfide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products retain the core structure but exhibit different chemical and physical properties.

Scientific Research Applications

4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of hydroxyl groups, which are key to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-di-tert-butyl-4,4’-thiodi-m-cresol
  • Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
  • 5-tert-butyl-2-hydroxybenzaldehyde

Uniqueness

Compared to similar compounds, 4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol stands out due to its dual sulfanyl groups, which enhance its antioxidant properties. The presence of multiple tert-butyl groups also contributes to its stability and resistance to oxidative degradation .

Properties

CAS No.

110326-50-6

Molecular Formula

C34H46O3S3

Molecular Weight

598.9 g/mol

IUPAC Name

4-[bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol

InChI

InChI=1S/C34H46O3S3/c1-19-13-25(35)22(32(4,5)6)16-28(19)38-31(39-29-17-23(33(7,8)9)26(36)14-20(29)2)40-30-18-24(34(10,11)12)27(37)15-21(30)3/h13-18,31,35-37H,1-12H3

InChI Key

NMJZYIPZBDECNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC(SC2=CC(=C(C=C2C)O)C(C)(C)C)SC3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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